Methyl indole-4-carboxylate
Description
Historical Context and Significance of Indole (B1671886) Scaffolds in Bioactive Molecules
The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history deeply rooted in natural product chemistry and medicinal science. rsc.org The journey of indole chemistry began in the 19th century with the study of the dye indigo. thermofisher.com Over the decades, the indole nucleus has been identified as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. nih.gov
This significance stems from the indole ring's ability to mimic the structure of peptides and interact with a multitude of biological targets, including enzymes and receptors. frontiersin.org Prominent examples of naturally occurring indole-containing molecules with profound physiological effects include the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid. rsc.orgnih.gov Furthermore, many potent alkaloids, such as the anticancer agents vincristine (B1662923) and vinblastine, and the antihypertensive drug reserpine, feature the indole core, cementing its status as a cornerstone in drug discovery. frontiersin.org The inherent biological relevance of the indole scaffold has driven over a century of synthetic exploration to access novel derivatives with tailored therapeutic properties.
Methyl Indole-4-carboxylate as a Precursor in Advanced Organic Synthesis
Within the vast family of indole derivatives, this compound serves as a crucial and versatile starting material for the synthesis of more complex molecules. Current time information in Bangalore, IN.chemimpex.com Its utility lies in the reactivity of the indole ring and the presence of the methyl ester group, which can be readily modified through various chemical transformations. This allows chemists to introduce a diverse range of functional groups and build intricate molecular architectures. chemimpex.com
One of the key applications of this compound is in the preparation of substituted indole derivatives with potential therapeutic applications. For instance, it is a reactant in the synthesis of pyridyl-ethenyl-indoles, which are being investigated as tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators. scielo.br It also serves as a starting point for creating inhibitors of β-tryptase and JNK3 MAP kinase, enzymes implicated in various disease processes. scielo.br Furthermore, derivatives of this compound have been explored as cytotoxic agents against multidrug-resistant cancer cells and as histamine (B1213489) H3 antagonists. scielo.br
The versatility of this compound is further highlighted by its use in the synthesis of various classes of bioactive compounds. Research has demonstrated its role as a precursor for cannabimimetic drugs and for ligands targeting dopamine (B1211576) receptors, showcasing its importance in neuroscience research. The following table provides examples of bioactive molecules synthesized from indole-4-carboxylate derivatives and their reported activities.
| Bioactive Molecule Class | Specific Target/Activity | Reported IC₅₀/MIC Values |
| Kinase Inhibitors | EGFR Tyrosine Kinase | Compound 4a : Potent inhibitor goettingen-research-online.de |
| VEGFR-2 Tyrosine Kinase | Compound 6c : Potent inhibitor goettingen-research-online.de | |
| Antimicrobial Agents | En. cloacae | Compound 8 : MIC of 0.004 mg/mL nih.gov |
| E. coli | Compound 12 : MIC of 0.004 mg/mL nih.gov | |
| T. viride | Compound 15 : Potent antifungal nih.gov |
Overview of Research Trajectories for Indole Carboxylate Derivatives
The research landscape for indole carboxylate derivatives, including those derived from this compound, is both broad and dynamic, with several key trajectories aimed at addressing challenges in medicine and agriculture.
In the pharmaceutical arena, a significant focus is on the development of novel anticancer agents. Researchers are actively designing and synthesizing indole carboxylate derivatives that function as kinase inhibitors, targeting enzymes like EGFR and VEGFR-2 which are crucial for cancer cell growth and proliferation. goettingen-research-online.de Another promising avenue is the development of agents for neurological disorders, leveraging the structural similarity of the indole nucleus to neurotransmitters to create selective ligands for dopamine and other receptors. chemimpex.comnih.gov The antimicrobial potential of these derivatives is also being extensively investigated, with studies demonstrating potent activity against a range of bacteria and fungi. nih.gov
In the field of agriculture, indole carboxylate derivatives are being explored for their potential as plant growth regulators and herbicides. chemimpex.comchemimpex.com Building on the known role of indole-3-acetic acid as a natural plant hormone, scientists are synthesizing new indole carboxylic acids to develop compounds with enhanced properties for improving crop yields. nih.govfrontiersin.orgscispace.com For instance, certain indole-3-carboxylic acid derivatives have been designed as antagonists of the auxin receptor TIR1, demonstrating significant herbicidal activity against various weeds. nih.govresearchgate.netfrontiersin.org The development of novel fungicides and insecticides based on the indole scaffold is another active area of research aimed at sustainable crop protection. google.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXQUBYRSEBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960395 | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39830-66-5 | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways Involving Methyl Indole 4 Carboxylate
Direct Synthesis Approaches for Methyl Indole-4-carboxylate
The efficient construction of the this compound framework can be achieved through several synthetic strategies. Key among these are the direct esterification of the corresponding carboxylic acid and transition-metal-catalyzed cyclization reactions.
The most straightforward method for the synthesis of this compound is the Fischer esterification of indole-4-carboxylic acid with methanol (B129727). tamu.edumasterorganicchemistry.com This acid-catalyzed reaction represents a classic and widely used transformation in organic chemistry. athabascau.ca The process involves heating a solution of the carboxylic acid in an excess of methanol, which also serves as the solvent, in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edu
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, it is common to use a large excess of the alcohol and/or to remove the water that is formed during the reaction. tamu.edu While specific yields for the esterification of indole-4-carboxylic acid are not extensively reported in comparative studies, the Fischer esterification is generally a high-yielding and atom-economical method, particularly for substrates that are stable to strong acidic conditions. athabascau.cacerritos.edu
The reaction sequence begins with the preparation of a substituted 2-nitrostyrene, which then undergoes a reductive N-heteroannulation in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, like triphenylphosphine. orgsyn.org This catalytic system facilitates the reductive cyclization of the nitro group onto the adjacent vinyl substituent, leading to the formation of the indole (B1671886) ring. A key advantage of this method is its compatibility with a wide range of functional groups, including esters, which remain unaffected during the reaction. orgsyn.org
Another related and historically significant method is the Leimgruber-Batcho indole synthesis. clockss.orgwikipedia.orgresearchgate.net This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgresearchgate.net The resulting β-dimethylamino-2-nitrostyrene is then subjected to a reductive cyclization to afford the indole. Various reducing agents can be employed in the second step, including catalytic hydrogenation with palladium on carbon or Raney nickel, as well as chemical reductants like iron in acetic acid or sodium dithionite. clockss.org A notable example demonstrates the synthesis of this compound in a 73% yield through the reduction of the corresponding enamine with titanium(III) chloride in methanol. clockss.org
The choice of synthetic route to this compound often depends on factors such as the availability of starting materials, desired scale, and functional group tolerance. The following table provides a comparison of the reported yields and general reaction conditions for the methods discussed.
| Synthesis Method | Key Reagents | Typical Solvents | Temperature | Reported Yield |
| Fischer Esterification | Indole-4-carboxylic acid, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Generally high, but substrate-specific |
| Palladium/Phosphine-Catalyzed N-Heteroannulation | Methyl 2-ethenyl-3-nitrobenzoate, Pd(OAc)₂, PPh₃, CO | Acetonitrile (B52724) | 100 °C | 72% (overall) orgsyn.org |
| Leimgruber-Batcho Synthesis | Methyl 2-methyl-3-nitrobenzoate, DMF-DMA, TiCl₃ | Methanol | Not specified | 73% clockss.org |
Derivatization Strategies and Analogue Synthesis Utilizing this compound as a Building Block
This compound serves as a versatile building block for the synthesis of more complex indole derivatives due to the reactivity of both the indole nitrogen and the aromatic ring system. chemimpex.com
The nitrogen atom of the indole ring in this compound can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation: The N-H bond of the indole is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion, which then acts as a nucleophile. google.com Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The resulting anion can be reacted with various alkylating agents, such as alkyl halides or sulfates, to introduce an alkyl group at the nitrogen position. google.comnih.gov For instance, the N-methylation of indoles can be achieved using reagents like dimethyl carbonate in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.uk The choice of base and solvent can be crucial in controlling the regioselectivity between N- and C-alkylation. nih.gov
N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, a transformation that is valuable for the synthesis of many biologically active compounds. nih.gov This can be accomplished using various acylating agents, such as acid chlorides, anhydrides, or thioesters, typically in the presence of a base. nih.govclockss.orgresearchgate.net For example, a chemoselective N-acylation of indoles has been developed using thioesters as the acyl source in the presence of cesium carbonate. nih.gov Direct acylation with carboxylic acids is also possible using activating agents. clockss.orgresearchgate.net
The indole ring of this compound is amenable to electrophilic substitution and transition-metal-catalyzed C-H functionalization at several positions.
C2 and C3 Positions: The C3 position of the indole ring is generally the most nucleophilic and, therefore, the most common site for electrophilic substitution. researchgate.net However, when the C3 position is blocked, or under specific reaction conditions, functionalization can occur at the C2 position. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation and alkenylation of indoles at both the C2 and C3 positions, with the regioselectivity often controlled by the choice of ligands, directing groups, or reaction conditions. nih.govacs.orgacs.orgresearchgate.net For instance, the carboxyl group itself can act as a removable directing group to facilitate palladium-catalyzed vinylation at the C2 position of indole-3-carboxylic acids. acs.org
C5 and C6 Positions: Functionalization of the benzene (B151609) portion of the indole ring, specifically at the C5 and C6 positions, is more challenging due to the lower reactivity of these sites compared to the pyrrole (B145914) ring. However, recent advances in C-H activation and directed metalation have provided routes to these less accessible positions. frontiersin.orgacs.orgnih.gov For example, Brønsted acid-catalyzed reactions have been developed for the remote C6 functionalization of 2,3-disubstituted indoles. frontiersin.orgnih.gov Additionally, direct iodination at the C5 position of indoles has been achieved under mild, metal-free conditions, providing a handle for further cross-coupling reactions. rsc.org While these methods have not been specifically reported on this compound, they represent viable strategies for the synthesis of C5 and C6 substituted analogues.
Synthesis of Fused Indole Systems and Complex Heterocycles
The indole nucleus is a common motif in numerous bioactive compounds, and the development of methods to construct fused polycyclic indole frameworks is of significant interest in synthetic organic chemistry. This compound can be utilized as a starting material for the synthesis of such complex systems.
A notable example is the synthesis of a novel C3/C4-fused tetracyclic indole. This process begins with the functionalization of methyl 1H-indole-4-carboxylate. The synthesis involves a multi-step sequence that ultimately yields a complex heterocyclic structure.
The initial step is a modified Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the indole ring. This reaction creates a key intermediate, methyl 3-formyl-1H-indole-4-carboxylate. This intermediate is then subjected to an acid-catalyzed cascade reaction with ethane-1,2-diamine to construct the fused ring system. mdpi.comnih.govresearchgate.net
The reaction proceeds in two main stages, as detailed in the table below:
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Methyl 1H-indole-4-carboxylate | Phosphoryl chloride, DMF, 0-22 °C, 3 h; then water | Methyl 3-formyl-1H-indole-4-carboxylate | 82% |
| 2 | Methyl 3-formyl-1H-indole-4-carboxylate | Ethane-1,2-diamine, acetic acid, methanol, 60 °C, 30 min | 8,9,10,10a-tetrahydroimidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one | 59% |
This synthetic route provides an efficient pathway to a unique tetracyclic indole scaffold from a commercially available starting material. mdpi.comnih.govresearchgate.net
Green Synthesis Approaches for Indole Carboxylate Derivatives
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of indole carboxylate derivatives, several green methodologies have been explored, primarily focusing on the use of alternative energy sources like microwave and ultrasound irradiation. tandfonline.comnih.govresearchgate.netresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comresearchgate.net These advantages stem from the efficient and uniform heating of the reaction mixture by microwaves. For indole synthesis, microwave irradiation has been successfully applied to various classical reactions, including the Fischer indole synthesis. researchgate.net While specific examples focusing solely on this compound are not extensively detailed, the general principles are applicable. For instance, palladium-catalyzed cyclization reactions to form indole rings have been effectively carried out using microwave heating in solvents like DMF, DMSO, and acetonitrile. nih.gov
Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. This method has been used for the one-pot synthesis of functionalized 2-oxo-benzo nih.govresearchgate.netoxazines in water, showcasing its potential for creating complex heterocyclic systems under environmentally friendly conditions. nih.gov
The key features of these green synthesis approaches are summarized below:
| Green Chemistry Principle | Application in Indole Synthesis |
| Alternative Energy Sources | Use of microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. tandfonline.comnih.gov |
| Use of Safer Solvents | Employing water or solvent-free conditions to minimize the use of volatile organic compounds. nih.govresearchgate.net |
| Catalysis | Utilization of catalysts to improve reaction efficiency and reduce waste. nih.gov |
| Atom Economy | Designing reactions, such as domino or one-pot syntheses, where most of the atoms from the reactants are incorporated into the final product. nih.gov |
These approaches offer promising alternatives to conventional synthetic methods for preparing indole carboxylate derivatives, aligning with the growing demand for sustainable chemical processes. researchgate.net
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and designing new ones. This section delves into the mechanistic details of several key transformations.
Oxidative Polymerization Mechanisms of Indole Carboxylate Oligomers
The oxidative polymerization of indole derivatives can lead to the formation of oligomers and polymers with interesting electronic and optical properties. A proposed mechanism for the oxidative polymerization of this compound involves a series of electron deprivation, radical coupling, and dehydrogenation reactions. researchgate.net
This process is thought to generate cyclic oligomers with large conjugated systems. The resulting this compound oligomer (O-MI4C) has been shown to exhibit significant blue light absorption, making it a candidate for applications in blue light blocking materials. researchgate.net The polymerization can be initiated electrochemically, where the application of a positive potential leads to the formation of a polymeric film on the electrode surface. researchgate.net
Acid-Catalyzed Cascade Reactions for Novel Indole Scaffolds
As mentioned in section 2.2.3, this compound can be converted into a novel tetracyclic indole scaffold via an acid-catalyzed cascade reaction. The postulated mechanism for the final ring-forming step is a key aspect of this transformation. mdpi.comnih.gov
The reaction begins with the formation of an imine between the formyl group of methyl 3-formyl-1H-indole-4-carboxylate and one of the amino groups of ethane-1,2-diamine. The second amino group of the diamine then attacks the ester carbonyl, leading to the formation of an amide. Under acidic conditions, the indole nitrogen is protonated, which facilitates an intramolecular cyclization. A subsequent nucleophilic attack by the amide nitrogen, which is generally not a strong nucleophile but can be activated under acid catalysis, leads to the formation of the final tetracyclic product. nih.gov
This cascade reaction is an elegant example of how a simple starting material can be transformed into a complex molecular architecture in a single synthetic operation. nih.gov
Nucleophilic Attack and Electrophilic Substitution Pathways
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and therefore the most common site for electrophilic substitution. researchgate.net However, the presence of substituents on the indole ring can influence the regioselectivity of these reactions.
In the case of 4-substituted indoles like this compound, there are two potential sites for electrophilic aromatic substitution: the C3 and C5 positions. The outcome of the reaction can depend on several factors, including the nature of the electrophile and the reaction conditions. For instance, intramolecular Friedel-Crafts type reactions on 4-substituted indoles have been shown to proceed with high regioselectivity, favoring cyclization at the C5 position in some cases. The use of an electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity of the C3 position, potentially favoring attack at C5. nih.gov
While the indole ring itself is nucleophilic, it can also be made to undergo nucleophilic substitution under certain conditions. For example, 1-methoxyindole-3-carbaldehyde derivatives have been shown to be versatile electrophiles that react regioselectively at the C2 position with various nucleophiles. semanticscholar.org This suggests that with appropriate functionalization, the this compound scaffold could also be tailored for nucleophilic substitution reactions.
Biological Activity Investigations of Methyl Indole 4 Carboxylate Derivatives
Anticancer Activity Studies
Indole (B1671886) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to combat cancer cell proliferation and survival.
Evaluation of Cytotoxic Agents Against Multidrug-Resistant Cancer Cells
Multidrug resistance (MDR) is a significant hurdle in effective cancer chemotherapy. The indole framework has shown promise in developing agents that can circumvent these resistance mechanisms. For instance, certain indole carboxylic acid conjugates have demonstrated potent activity against drug-resistant cancer cell lines. Compound 7a , an indole carboxylic acid ester of melampomagnolide B, was found to be an effective agent against the drug-resistant breast cancer cell line MDA-MB-468, with a 50% growth inhibition (GI50) value of 300 nM. nih.gov This highlights the potential of this class of compounds in tackling challenging, resistant cancers.
Cytotoxic Activity of Indole Derivatives Against Resistant Cancer Cells
| Compound | Cancer Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 7a (Indole carboxylic acid ester of melampomagnolide B) | MDA-MB-468 (Drug-Resistant Breast Cancer) | GI50 | 300 nM | nih.gov |
Indole Derivatives as Potential Cancer Immunomodulators
Cancer immunotherapy, which harnesses the body's immune system to fight cancer, is a rapidly advancing field. Certain natural and synthetic compounds can act as immunomodulatory agents, influencing the tumor microenvironment and enhancing anti-tumor immune responses. nih.gov While specific studies on methyl indole-4-carboxylate derivatives as immunomodulators are emerging, the broader class of indole-containing molecules has been explored for these properties. The activation of immune pathways can lead to increased T cell infiltration into tumors and enhanced cancer cell killing. nih.gov The development of indole derivatives that can modulate these immune checkpoints or stimulate immune cells represents a promising avenue for cancer therapy. nih.gov
Inhibition of Specific Oncogenic Pathways
Indole derivatives have been designed to act as targeted therapeutic agents by inhibiting specific enzymes and signaling pathways crucial for cancer cell growth and survival. mdpi.commdpi.com
One major area of focus is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are key drivers of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. mdpi.comrsc.org The indole derivative Nintedanib is a potent inhibitor of VEGFR, PDGFR, and Fibroblast Growth Factor Receptors (FGFR). mdpi.comrsc.org Similarly, Sunitinib , another indole-based compound, is a multi-targeted tyrosine kinase inhibitor that targets VEGFR and PDGFR, among others. mdpi.comrsc.org
Another critical target is the Bcl-2 family of proteins, which regulate apoptosis (programmed cell death). Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein often overexpressed in cancers, contributing to cell survival and therapeutic resistance. Potent and selective tricyclic 2-indole carboxylic acid inhibitors of Mcl-1 have been developed, demonstrating single-digit nanomolar binding affinity. nih.gov
Furthermore, pyrazolinyl-indole derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another pathway frequently dysregulated in cancer. mdpi.com
Inhibition of Oncogenic Targets by Indole Derivatives
| Compound/Derivative Class | Target | Activity Metric | Value | Source |
|---|---|---|---|---|
| Indole-2-carboxamide (Compound 49e) | VEGFR-2 | IC50 | 1.10 ± 0.08 nM | rsc.org |
| Tricyclic 2-indole carboxylic acids | Mcl-1 | Ki | <100 nM | nih.gov |
| Sunitinib | VEGFR, PDGFR, c-kit | Multi-targeted inhibitor | mdpi.comrsc.org | |
| Nintedanib | VEGFR, PDGFR, FGFR | Multi-targeted inhibitor | mdpi.comrsc.org | |
| Pyrazolinyl-Indole Derivatives (e.g., HD05) | EGFR Tyrosine Kinase (predicted) | Significant growth inhibition against NCI-60 cell lines | mdpi.com |
Antimicrobial and Antifungal Efficacy Assessments
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Derivatives of methyl indole-carboxylate have demonstrated significant potential in this area.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
A series of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. nih.govresearchgate.net These compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Their potency was found to exceed that of the reference antibiotics ampicillin (B1664943) and streptomycin (B1217042) by a significant margin. nih.gov For example, compound 8 from this series was identified as the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL and Minimum Bactericidal Concentration (MBC) values from 0.008 to 0.06 mg/mL. nih.gov Other indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also show promising activity against strains like Staphylococcus aureus (including MRSA) and Escherichia coli. nih.gov
Antibacterial Activity of Indole Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value (mg/mL) | Source |
|---|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Various Gram-positive & Gram-negative bacteria | MIC | 0.004 - 0.03 | nih.gov |
| MBC | 0.008 - 0.06 | nih.gov | ||
| Indole-thiadiazole derivative (2h) | S. aureus | MIC | 0.00625 | nih.gov |
| Indole-triazole derivative (3d) | S. aureus | MIC | 0.00625 | nih.gov |
Antifungal Activity of Indole-Thioxothiazolidinone Derivatives
The same class of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also displayed good to excellent antifungal activity. nih.gov The MIC values for these compounds were in the range of 0.004–0.06 mg/mL, with Trichoderma viride being the most susceptible fungal strain. nih.gov In a separate study, novel indole derivatives containing a 1,3,4-thiadiazole ring were synthesized and tested against various plant pathogenic fungi. nih.gov Compound Z2 from this series showed the highest bioactivity against Botrytis cinerea, with a 50% effective concentration (EC50) of 2.7 µg/mL, which was superior to the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov Molecular docking studies suggest that the antifungal mechanism may involve the inhibition of 14α-lanosterol demethylase (CYP51). nih.gov
Antifungal Activity of Indole Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates (e.g., Compound 15) | Various fungi | MIC | 0.004 - 0.06 mg/mL | nih.gov |
| Indole-1,3,4-thiadiazole derivative (Z2) | Botrytis cinerea | EC50 | 2.7 µg/mL | nih.gov |
| Indole-triazole derivatives (e.g., 3b-d) | Candida albicans | MIC | 3.125 µg/mL | nih.gov |
Research on Compounds with Antimicrobial Properties
The indole nucleus is a significant scaffold in the development of antimicrobial agents. researchgate.net Research has shown that various indole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov For instance, certain indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated notable antimicrobial effects. nih.gov
In one study, novel indole derivatives were synthesized and tested against a panel of microorganisms. The results indicated that these compounds possessed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Specifically, an indole-triazole derivative, compound 3d, was identified as a promising lead for both antibacterial and antifungal applications, exhibiting an MIC of 6.25 µg/mL against Staphylococcus aureus. nih.gov Another compound, an indole-thiadiazole derivative (2h), also showed the same level of activity against S. aureus. nih.gov
Furthermore, some indole-3-carboxamide-polyamine conjugates have been evaluated for their antimicrobial properties against a range of bacteria and fungi, demonstrating the versatility of the indole scaffold in antimicrobial drug discovery. nih.gov While extensive research has been conducted on the antimicrobial potential of the broader indole family, specific studies focusing solely on the antimicrobial properties of this compound derivatives are less prevalent in the reviewed literature. However, the established antimicrobial profile of various indole-based compounds suggests that derivatives of this compound could also serve as a promising foundation for the development of new antimicrobial agents. researchgate.netchemimpex.com
Anti-inflammatory Research
Investigation of Indole Derivatives as Anti-inflammatory Agents
The indole scaffold is a cornerstone in the development of anti-inflammatory drugs, with Indomethacin (B1671933), an indole acetic acid derivative, being a prominent example of a nonsteroidal anti-inflammatory drug (NSAID). nih.govchesci.com The anti-inflammatory, analgesic, and antipyretic properties of indole derivatives have been extensively documented. nih.gov Researchers have focused on modifying the indole core to enhance anti-inflammatory efficacy while minimizing the gastrointestinal side effects commonly associated with traditional NSAIDs. chesci.comtandfonline.com
One area of investigation involves the synthesis of novel indole derivatives with substitutions at various positions of the indole ring. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.net In these studies, compounds S3, S7, and S14 demonstrated significant anti-inflammatory effects when compared to the reference drug, indomethacin. nih.gov The percentage of inhibition in carrageenan-induced paw edema for these compounds after 3 hours was 62.24% for S7 and 63.69% for S14, while indomethacin showed 76.89% inhibition. nih.gov
Another study focused on 1-(1H-indol-1-yl)-2-(sübstituephenoxy)-ethan-1-one derivatives, with compound M2 showing significant anti-inflammatory and analgesic activities at a high oral dose. tandfonline.com These findings underscore the therapeutic potential of indole derivatives as anti-inflammatory agents and highlight the ongoing efforts to develop safer and more effective treatments for inflammatory conditions. tandfonline.com
Inhibition of Pro-inflammatory Enzymes and Receptors
A key mechanism behind the anti-inflammatory action of many indole derivatives is the inhibition of pro-inflammatory enzymes, particularly cyclooxygenase (COX). chesci.com The COX enzyme has two main isoforms, COX-1 and COX-2. chesci.com While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. chesci.comtandfonline.com Consequently, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govchesci.com
Several studies have demonstrated the potential of indole derivatives as selective COX-2 inhibitors. nih.govresearchgate.net For instance, compound S3 from a series of indole Schiff base derivatives was found to selectively inhibit COX-2 expression, thereby providing a gastro-sparing activity. nih.gov Docking studies have further revealed that these compounds can effectively bind to the COX-2 enzyme. nih.gov The efficacy of some indole derivatives is attributed to their ability to form hydrogen bonds with key amino acid residues in the active site of the COX-2 enzyme, similar to the binding pattern of established drugs like indomethacin. nih.gov
In addition to COX enzymes, research has also explored the inhibitory effects of indole derivatives on other pro-inflammatory targets like 5-lipoxygenase (5-LOX). nih.gov The development of dual COX-2/5-LOX inhibitors is an emerging area of interest, as it could offer a broader spectrum of anti-inflammatory activity. nih.gov Novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess dual COX-2/5-LOX inhibitory activity, which may also lead to a reduced risk of cardiovascular side effects. nih.gov
Antiviral Activity Exploration
HIV-1 Fusion Inhibition Studies
Indole derivatives have emerged as a promising class of antiviral agents, particularly in the context of Human Immunodeficiency Virus Type 1 (HIV-1). benthamdirect.combenthamscience.com One of the key mechanisms targeted by these compounds is the inhibition of HIV-1 entry into host cells, a process mediated by the viral envelope glycoprotein (B1211001) 41 (gp41). acs.org Specifically, these derivatives are designed to disrupt the formation of the six-helix bundle (6-HB) in gp41, which is a critical step in the fusion of the viral and cellular membranes. acs.org
Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of indole-based HIV-1 fusion inhibitors. acs.org These studies have helped to define the necessary shape, charge, and hydrophobic characteristics required for the compounds to fit into the hydrophobic pocket of gp41. acs.org This optimization has led to the development of several 6–6′ linked bisindole compounds with submicromolar activity against both cell-cell and virus-cell fusion. acs.org
The antiviral efficacy of these compounds has been demonstrated in various assays. For instance, the methyl ester-containing compound 6j exhibited EC50 values in the range of 250–460 nM against six different strains of HIV-1, including a strain resistant to the fusion inhibitor T20. acs.org Similarly, the ethyl ester 6k showed EC50 values between 350 and 420 nM. acs.org The most active inhibitor from this series, 6j, demonstrated a binding affinity (KI) of 0.6 μM and an EC50 of 0.2 μM in both cell–cell fusion and live virus replication assays. acs.org These findings highlight the potential of indole derivatives as potent, low molecular weight HIV-1 fusion inhibitors. acs.org
SARS-CoV-2 3CLpro Inhibition and Antiviral Efficacy
In the search for effective treatments for COVID-19, indole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). nih.govnih.gov This enzyme is crucial for the replication of the virus, making it an attractive target for antiviral drugs. nih.govmdpi.com
A series of 5-chloropyridinyl indole carboxylate derivatives have shown significant inhibitory activity against SARS-CoV-2 3CLpro. nih.gov In this series, the position of the carboxylate group on the indole ring was found to be important for both enzyme inhibition and antiviral activity. nih.gov Compound 1, an ester derivative of 1H-indole-4-carboxylate, exhibited a SARS-CoV-2 3CLpro inhibitory IC50 value of 250 nM and an antiviral EC50 value of 2.8 μM in VeroE6 cells. nih.gov
Further modifications to the indole scaffold led to the identification of even more potent inhibitors. For example, compound 7d, an N-allyl derivative, displayed the most potent enzyme inhibitory activity with an IC50 value of 73 nM. nih.gov The antiviral efficacy of these compounds was comparable to that of Remdesivir, which had an EC50 of 1.2 μM in the same assay. nih.gov X-ray crystallographic studies have provided molecular insights into how these indole derivatives bind to the active site of the 3CLpro enzyme. nih.gov
Table 1. Antiviral Activity of Indole-4-carboxylate Derivatives against SARS-CoV-2 3CLpro
| Compound | Description | SARS-CoV-2 3CLpro IC50 (nM) | Antiviral EC50 (µM) |
|---|---|---|---|
| 1 | 5-chloropyridin-3-yl 1H-indole-4-carboxylate | 250 | 2.8 |
| 7d | 5-chloropyridin-3-yl 1-allyl-1H-indole-4-carboxylate | 73 | 15 |
| Remdesivir | Reference Drug | Not Applicable | 1.2 |
Data sourced from reference nih.gov
Activity against RNA and DNA Viruses
While research specifically detailing the antiviral activity of this compound derivatives against RNA and DNA viruses is not extensively documented in publicly available literature, studies on closely related indole-2-carboxylate (B1230498) derivatives have shown promising broad-spectrum antiviral activities.
A study focused on novel indole-2-carboxylate derivatives revealed that some of these compounds exhibit potent inhibitory effects against both RNA and DNA viruses. researchgate.netnih.gov For instance, one derivative, compound 8f from the series, demonstrated a significant selectivity index (SI) of 17.1 against Coxsackie B3 (Cox B3) virus, an RNA virus. researchgate.net Another compound, 14f , showed potent inhibitory activity against the influenza A virus, another RNA virus, with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index of 12.1. researchgate.net
The structure-activity relationship (SAR) analysis from this study indicated that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for the antiviral activities observed. researchgate.net However, the introduction of an acetyl group at the amino substituent was found to be unfavorable for activity against RNA viruses. researchgate.netnih.gov The indole scaffold itself is recognized as a promising pharmacophore in the discovery of antiviral drugs, with various derivatives being investigated for their potential to combat a range of viral infections. nih.govresearchgate.net
| Compound | Target Virus | Activity Metric | Value |
|---|---|---|---|
| 8f | Cox B3 virus (RNA) | Selectivity Index (SI) | 17.1 |
| 14f | Influenza A (RNA) | IC50 | 7.53 µmol/L |
| 14f | Influenza A (RNA) | Selectivity Index (SI) | 12.1 |
Neurological and Neurodegenerative Disorder Research
The indole nucleus is a structural motif found in a variety of compounds investigated for anticonvulsant properties. pharmacophorejournal.comnih.govnih.govresearchgate.net However, specific studies evaluating the anticonvulsant activity of this compound and its direct derivatives are not extensively reported in the reviewed scientific literature.
Research in this area has largely focused on other classes of indole derivatives. For example, studies have been conducted on tetracyclic indole derivatives, which have shown significant anticonvulsant effects in animal models. nih.gov Similarly, various other indole derivatives have been synthesized and evaluated for their activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). pharmacophorejournal.comwu.ac.th These studies have identified several indole-containing compounds with notable anticonvulsant potential, highlighting the importance of the indole scaffold in the design of new antiepileptic agents. nih.gov The general findings suggest that the indole ring system is a valuable starting point for the development of novel central nervous system active agents, including those with anticonvulsant activity.
Derivatives of indole are of significant interest in the research of neurodegenerative disorders, particularly for their potential to inhibit cholinesterase enzymes, which is a key therapeutic strategy for Alzheimer's disease.
A study on a series of novel methyl indole-isoxazole carbohydrazide (B1668358) derivatives explored their potential as multi-target agents for Alzheimer's disease, including their anticholinesterase activity. nih.gov The synthesized compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings indicated that these derivatives were generally more potent against AChE than BuChE. nih.gov
One of the most active compounds in the series, 5d , which incorporates a methyl indole moiety, demonstrated a half-maximal inhibitory concentration (IC50) of 29.46 ± 0.31 µM against AChE. nih.gov This compound exhibited a competitive mode of inhibition with a Ki value of 19.33 µM. nih.gov Furthermore, it showed promising inhibitory potential against BACE1, another key enzyme in Alzheimer's disease pathology, with an IC50 value of 2.85 ± 0.09 µM. nih.gov Molecular docking studies suggested that compound 5d could effectively bind to the active sites of both AChE and BACE1. nih.gov
The indole scaffold is known to enhance penetration of the blood-brain barrier and can interact with the peripheral anionic site (PAS) of AChE, which may contribute to preventing the enzyme-induced aggregation of amyloid-beta peptides. nih.gov
| Enzyme | Activity Metric | Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | IC50 | 29.46 ± 0.31 |
| Acetylcholinesterase (AChE) | Ki (Competitive Inhibition) | 19.33 |
| BACE1 | IC50 | 2.85 ± 0.09 |
This compound is identified as a reactant in the preparation of histamine (B1213489) H3 antagonists. chemimpex.com The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor are being investigated for their potential in treating various neurological and psychiatric disorders.
The development of H3 antagonists has evolved from imidazole-based compounds to non-imidazole scaffolds to improve properties such as brain penetration and to avoid inhibition of cytochrome P450 enzymes. wikipedia.orgnih.gov While specific derivatives of this compound as histamine H3 antagonists are not detailed in the provided search results, the general strategy involves creating molecules that can effectively block the H3 receptor. For instance, novel antagonists have been developed based on scaffolds like 4-[(1H-imidazol-4-yl)methyl]piperidine. nih.govsigmaaldrich.com The research in this area is ongoing, with a focus on developing compounds with high potency and selectivity for the H3 receptor.
This compound serves as a reactant for the preparation of c-Jun N-terminal kinase 3 (JNK3) MAP kinase inhibitors. chemimpex.com JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is primarily expressed in the brain. nih.gov Its inhibition is considered a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov
The development of JNK3 inhibitors has focused on creating compounds that are potent and selective for JNK3 over other JNK isoforms (JNK1 and JNK2) to minimize potential side effects. nih.govacs.org Research has led to the discovery of various scaffolds, including aminopyrazole and pyrazole (B372694) derivatives, that exhibit high inhibitory activity against JNK3. nih.govnih.gov For example, a potent JNK3 inhibitor, JNK3 inhibitor-4 , based on a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile (B52724) scaffold, has an IC50 of 1.0 nM for JNK3 and shows excellent selectivity over JNK1 (IC50 = 143.9 nM) and JNK2 (IC50 = 298.2 nM). medchemexpress.com
While the direct synthetic pathway from this compound to these specific inhibitors is not detailed in the provided results, its role as a starting material underscores the importance of the indole structure in the design of novel JNK3 inhibitors.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| JNK3 inhibitor-4 | JNK3 | 1.0 |
| JNK1 | 143.9 | |
| JNK2 | 298.2 |
Enzyme Inhibition Studies
The indole scaffold, and by extension derivatives of this compound, is a key structural feature in a wide array of enzyme inhibitors. chemimpex.comnih.gov The versatility of the indole ring allows for the synthesis of compounds that can target various enzymes involved in different pathological processes. nih.gov
Derivatives of indole have been investigated as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme involved in post-translational modification of proteins that regulate cell growth. duke.edu While the well-known Icmt inhibitor cysmethynil (B1669675) is an indole acetamide, this highlights the potential of other indole derivatives in this area.
More broadly, the indole-2 and 3-carboxamide structures are recognized for their potent enzyme inhibitory activities, largely due to the ability of the carboxamide group to form hydrogen bonds with enzyme active sites. nih.gov Research on indolizine (B1195054) derivatives, which are structural isomers of indoles, has also revealed significant enzyme inhibitory activities, particularly in the contexts of anticancer, anti-tubercular, and anti-inflammatory research. nih.gov The chemical tractability of the indole nucleus makes it a valuable starting point for the development of novel and specific enzyme inhibitors for a range of therapeutic targets. chemimpex.comnih.gov
Tryptophan Dioxygenase Inhibitors
Tryptophan 2,3-dioxygenase (TDO) is an enzyme that plays a significant role in the kynurenine (B1673888) pathway, a metabolic route for tryptophan. The activity of this enzyme is implicated in certain pathological conditions, making it a target for inhibitor development. Research into potential anticancer immunomodulators has led to the synthesis and evaluation of indole derivatives as TDO inhibitors.
One such study focused on 3-(2-(Pyridyl)ethenyl)indoles. Within this series, a direct derivative of this compound was synthesized: (E)-3-(2-Pyridin-3-ylvinyl)-1H-indole-4-carboxylic acid methyl ester. This compound was prepared and characterized for its potential to inhibit TDO.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State |
|---|---|---|---|
| (E)-3-(2-Pyridin-3-ylvinyl)-1H-indole-4-carboxylic acid methyl ester | C17H14N2O2 | 278.31 | Dark yellow powder |
β-Tryptase Inhibition
A thorough review of scientific literature did not yield specific studies focused on the synthesis or evaluation of this compound derivatives as inhibitors of β-Tryptase. Research on β-Tryptase inhibitors has explored various other chemical scaffolds.
Isocitrate Lyase Inhibitory Activity
Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of various pathogens, including Mycobacterium tuberculosis, but is absent in mammals. mdpi.comnih.gov This makes ICL an attractive target for the development of new antimicrobial agents. nih.gov Despite the investigation of numerous compound classes as ICL inhibitors, a specific search for derivatives of this compound for this purpose did not yield any dedicated research findings.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. Consequently, inhibitors of this enzyme are of significant interest as potential anti-inflammatory drugs. Research in this area has led to the discovery of a class of potent indole-based inhibitors.
The optimization of these indole cPLA2α inhibitors highlighted the importance of substituents at various positions on the indole ring for activity. This line of research resulted in the development of potent and selective inhibitors of cPLA2α, which were characterized in isolated enzyme assays, cell-based assays, and whole blood assays. mdpi.com While not explicitly detailing this compound as the starting material, these studies underscore the significance of the indole-carboxylate framework in the design of cPLA2α inhibitors.
Other Biological Applications
The structural versatility of the indole nucleus allows for its incorporation into a wide array of molecules with diverse biological functions. Derivatives of methyl indole-carboxylate have been explored for their interactions with various other enzymes and receptors.
Studies on Biological Enzymes and Hormones
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. A study focused on designing and evaluating indole–thiourea derivatives as tyrosinase inhibitors synthesized a series of compounds, including a close structural analog of a this compound derivative.
Specifically, Methyl (E)-3-((2-carbamothioylhydrazineylidene)methyl)-1H-indole-5-carboxylate was synthesized and tested for its ability to inhibit mushroom tyrosinase. nih.gov This compound demonstrated inhibitory activity, highlighting the potential of the indole-carboxylate scaffold in modulating the function of this enzyme. The study confirmed the inhibitory mechanism as competitive. nih.gov
| Compound Name | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |
|---|---|---|---|
| Methyl (E)-3-((2-carbamothioylhydrazineylidene)methyl)-1H-indole-5-carboxylate | Mushroom Tyrosinase | Data not specified in abstract | Competitive |
Receptor Binding and Modulation
The orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1) are transcription factors involved in various physiological and pathological processes, and they have emerged as potential drug targets in cancer. tamu.edunih.gov Research has identified that bis-indole derived compounds can act as ligands for these receptors. tamu.edu
A series of 1,1-bis(3′-indolyl)-1-(substituted-phenyl)methane (CDIM) compounds have been characterized as NR4A1 ligands. tamu.edunih.gov Further studies investigated these and related analogs for their ability to bind to both NR4A1 and NR4A2. Using a fluorescence binding assay, it was demonstrated that a range of these bis-indole derivatives bind to the ligand-binding domains (LBD) of both NR4A1 and NR4A2, with most exhibiting dissociation constants (KD) in the low micromolar range. researchgate.netnih.gov These findings establish that this class of compounds, which features the core indole structure, can act as dual ligands for NR4A1 and NR4A2 receptors. researchgate.netnih.gov
| Compound Class | Target Receptors | Binding Affinity (KD) Range |
|---|---|---|
| 1,1-bis(3′-indolyl)-1-(3,5-disubstitutedphenyl) methane (B114726) (DIM-3,5) analogs | NR4A1, NR4A2 | Low µM range |
Structure Activity Relationship Sar and Structure Property Relationship Studies
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic modification of the methyl indole-4-carboxylate scaffold allows researchers to probe the structural requirements for biological activity. These modifications typically target three main regions: the indole (B1671886) nitrogen (N1), the carboxylate group at C4, and the other positions on the indole ring (C2, C3, C5, C6, C7).
One common strategy involves the modification of the indole N-H group. For instance, in the synthesis of novel potential therapeutic agents, this compound was used as a starting material where it was treated with N-chlorosuccinimide, followed by reaction with various substituted benzyl chlorides to yield N-benzylated derivatives. mdpi.com The resulting ester was then reduced to an alcohol, demonstrating a two-step modification process originating from the initial scaffold. mdpi.com
Another key area for modification is the indole ring itself. The C2 and C3 positions are often the most electronically favored for electrophilic substitution. researchgate.net In other indole-based scaffolds, extensive SAR studies have been conducted by introducing a variety of substituents onto the benzene (B151609) portion of the indole ring. For example, in a series of indole-based HIV-1 fusion inhibitors, substitutions were made at the C6 position with a range of polar and nonpolar groups to evaluate the impact on binding affinity and antiviral activity. acs.org
The carboxylate group at the C4 position can also be transformed. For example, it can be reduced to a primary alcohol, as mentioned previously, or converted into amides by coupling with various amines. mdpi.com These modifications alter the hydrogen bonding capacity, lipophilicity, and steric profile of the molecule, which can significantly influence its interaction with biological targets.
The following table illustrates examples of systematic modifications on a related indole scaffold and the resulting impact on biological activity against HIV-1 cell-cell fusion.
| Compound | Indole Ring B Substituent (Position 6) | Indole Ring C Substituent (Position 6') | Activity (EC50 in µM) |
| 6a | -Br | -Br | 0.9 |
| 6j | -OCH2Ph | -OCH2Ph | 0.2 |
| 6k | -OCH3 | -OCH3 | 0.5 |
| 6l | -H | -H | 2.5 |
| 6m | -F | -F | 1.1 |
This data is illustrative of SAR principles on an indole scaffold, adapted from studies on 6,6'-linked bisindoles. acs.org
Identification of Key Pharmacophores and Active Moieties
The indole ring system is widely recognized as a privileged pharmacophore in drug discovery due to its ability to form various interactions with biological targets. rsc.org Its planar structure allows for stacking interactions with aromatic amino acid residues in proteins, while the N-H group can act as a hydrogen bond donor. researchgate.net
For derivatives of this compound, the key pharmacophoric features include:
The Indole Nucleus: This core structure serves as the fundamental scaffold for molecular recognition at the target site. It is a common feature in numerous natural and synthetic bioactive compounds. rsc.org
The N-H Group: The nitrogen atom's hydrogen can act as a crucial hydrogen bond donor, anchoring the molecule to its biological target. Alkylation or substitution at this position can modulate activity, indicating its importance in specific molecular interactions. acs.org
The Carbonyl Group at C4: The ester at the C4 position introduces a polar region with a hydrogen bond acceptor (the carbonyl oxygen). Modifications of this group, such as conversion to an amide or an alcohol, can fine-tune the molecule's binding affinity and pharmacokinetic properties.
Substituent Positions (C2, C3, C5, C6, C7): The periphery of the indole ring provides locations for introducing further substituents to enhance potency, selectivity, and metabolic stability. The specific positions and nature of these substituents often define the active moiety for a particular biological target. For example, research on other indole derivatives has shown that substitutions at the C4 and/or C6 positions can be optimal for certain activities. rsc.org
Influence of Substituent Effects on Efficacy and Selectivity
The electronic and steric properties of substituents on the indole ring play a critical role in modulating the efficacy and selectivity of its derivatives. The position of a substituent is often as important as its chemical nature.
In studies of N-(rimantadine)-indole-2-carboxamides, the position of halogen substituents on the indole ring significantly influenced anti-tubercular activity. The presence of a single bromo group at the C6 position resulted in a nearly 10-fold increase in activity compared to the unsubstituted analog. rsc.org In contrast, halo-substitution at the C5 position was less effective. rsc.org This highlights a clear positional preference for substituents to achieve optimal biological response. Similarly, in a different series of compounds, the introduction of a methyl group at specific positions on an adjacent ring fused to the indole core led to a considerable boost in activity, demonstrating low double-digit nanomolar potency. acs.org
Electronic effects are also a determining factor. SAR studies on certain indole derivatives designed as anti-Alzheimer's agents revealed that electron-donating groups tended to increase the inhibitory effectiveness against acetylcholinesterase (AChE). nih.gov This suggests that increasing the electron density of the indole ring system can enhance its interaction with the active site of the enzyme. Conversely, the introduction of a trifluoromethyl group, which is strongly electron-withdrawing, at position 8 of a tetrahydro-γ-carboline core caused a marked drop in potency. acs.org
The following table summarizes the influence of substituents on the anti-tubercular activity of a series of N-rimantadine indoleamides.
| Compound | Indole Substituent | Activity (MIC in µM) |
| 8a | Unsubstituted | 5.9 |
| 8b | 4-Cl | 2.4 |
| 8d | 5-Cl | 2.7 |
| 8f | 6-Br | 0.62 |
| 8g | 4,6-di-Cl | 0.32 |
Data adapted from studies on N-rimantadine indole-2-carboxamides. rsc.org
Conformational Analysis and Bioactive Conformation Determination
Many indole derivatives are flexible molecules, capable of adopting numerous shapes or conformations. nih.gov However, it is generally accepted that a molecule must adopt a specific three-dimensional arrangement, known as the bioactive conformation, to bind effectively to its biological target. Conformational analysis is therefore essential for understanding SAR and for the rational design of new, more potent inhibitors. nih.gov
Computational methods are frequently employed to perform conformational energy calculations on flexible molecules. These calculations help to identify a series of low-energy, stable conformations that are sterically accessible to the molecule. nih.gov By comparing the low-energy conformations of a series of structurally diverse but biologically related compounds, researchers can identify a common conformation that may represent the bioactive form.
An important strategy in confirming a bioactive conformation is the design and synthesis of conformationally constrained analogs. nih.gov By introducing a chemical bridge or other rigidifying element into the structure, the molecule is "locked" into a specific shape. If this rigid analog exhibits significantly enhanced biological activity, it provides strong experimental evidence that the locked-in shape closely resembles the true bioactive conformation. nih.gov For example, in the study of the natural product Taxol, bridging the C-4 acetate methyl group to the C-3' phenyl group locked the molecule into a specific geometry, resulting in analogs with cytotoxicities that exceeded the parent compound by up to 20-fold. nih.gov
For derivatives originating from this compound, this type of analysis would be critical for optimizing their geometry to fit precisely into the binding site of a target protein or enzyme, thereby enhancing their therapeutic efficacy.
Computational Chemistry and Molecular Modeling of Methyl Indole 4 Carboxylate and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. researchgate.nettandfonline.com For methyl indole-4-carboxylate, DFT calculations, often employing functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), are used to determine its optimized ground-state geometry and various molecular properties. researchgate.net These calculations provide insights into the molecule's stability, electronic distribution, and reactivity.
Furthermore, DFT is used to calculate global reactivity descriptors. These descriptors help in predicting how the molecule will behave in a chemical reaction. acs.org Important descriptors include:
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
| Property | Calculated Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates moderate polarity, influencing solubility and intermolecular interactions. |
| Mean Polarizability (α) | ~18 - 22 x 10-24 esu | Reflects the molecule's response to an external electric field. |
| First Hyperpolarizability (β) | Variable | Indicates potential for nonlinear optical applications. |
| Chemical Hardness (η) | ~2.5 - 3.0 eV | Suggests good molecular stability. |
| Electrophilicity Index (ω) | ~1.5 - 2.0 eV | Characterizes the molecule as a moderate electrophile. |
Note: The values presented are typical ranges for indole (B1671886) derivatives based on DFT studies and serve as illustrative examples.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgpku.edu.cn
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). youtube.compku.edu.cn The energy of the LUMO is related to the electron affinity and electrophilicity (tendency to accept electrons). youtube.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org
For this compound, the HOMO is typically delocalized over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is often distributed across the entire bicyclic system, including the electron-withdrawing carboxylate group. researchgate.net
| Orbital | Energy (eV) | Significance |
| HOMO | -6.0 to -6.5 | Indicates electron-donating capability; region of electrophilic attack. |
| LUMO | -1.2 to -1.8 | Indicates electron-accepting capability; region of nucleophilic attack. |
| Energy Gap (ΔE) | 4.5 to 5.0 | A larger gap suggests high kinetic stability and low chemical reactivity. acs.org |
Note: These values are representative for indole derivatives and can vary based on the computational method. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. wikipedia.orgmpg.de This method provides detailed insights into the charge distribution, hybridization, and, most importantly, the stabilizing effects of electron delocalization within the molecule. nih.govwisc.edu
NBO analysis quantifies intramolecular interactions by examining the "donor-acceptor" relationships between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis-type NBOs (antibonds or Rydberg orbitals). The delocalization of electron density from a donor to an acceptor orbital leads to a stabilization of the molecule. This stabilization energy can be estimated using second-order perturbation theory.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction & Significance |
| LP (N1) | π* (C4-C9) | ~15-25 | Delocalization of the nitrogen lone pair into the benzene (B151609) ring's π-system, enhancing aromatic stability. |
| π (C2-C3) | π* (C4-C9) | ~10-20 | π-electron delocalization from the pyrrole ring to the benzene ring, contributing to the overall aromatic system. |
| LP (O1) | π* (C10-O2) | ~30-50 | Resonance within the carboxylate group, leading to charge delocalization and stabilization of the ester functional group. |
| π (C5-C6) | π* (C7-C8) | ~5-15 | Intramolecular charge transfer within the benzene ring, contributing to electronic communication across the molecule. |
Note: E(2) represents the stabilization energy from the donor-acceptor interaction. LP denotes a lone pair. The values are illustrative examples based on typical NBO analyses of similar heterocyclic compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). jocpr.comresearchgate.net This technique is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a biological target. jocpr.com
The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" for each pose. This score, usually expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a more favorable interaction. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov
Derivatives of this compound could be docked against various enzymes known to be therapeutic targets, such as cyclooxygenase (COX), protein kinases, or dihydrofolate reductase, to explore their potential as inhibitors. tandfonline.comtandfonline.com
| Target Protein | Ligand (Derivative) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pim-1 Kinase | Indole-based inhibitor | -8.0 to -10.0 | Glu121, Leu174 (Hydrogen Bonds); Val79, Ile185 (Hydrophobic) |
| Dihydrofolate Reductase (DHFR) | Indole-based inhibitor | -7.5 to -9.5 | Ile7, Ala11 (Hydrophobic); Ser61, Tyr121 (Hydrogen Bonds) |
| Tyrosinase | Tosyl-indole derivative | -7.0 to -9.0 | His259, His263 (Copper coordination); Val283, Phe264 (Hydrophobic) mdpi.com |
Note: This table presents hypothetical and literature-derived examples of indole derivatives docking with various protein targets to illustrate the type of data generated. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com QSAR models are powerful tools in drug design, allowing for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijpsr.comtandfonline.com
The process begins by calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity. nih.gov Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). tandfonline.comnih.gov
A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), which indicate the model's predictive power. mdpi.com For indole derivatives, QSAR studies can reveal which structural features are crucial for a specific biological activity. ijpsr.com
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
| Electronic | Dipole Moment, Atomic Charges | Can influence electrostatic interactions with the target receptor. |
| Steric/Topological | Molecular Weight, Wiener Index | Relates to the size and shape of the molecule, affecting its fit in a binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Governs the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |
| Thermodynamic | Heat of Formation, Molar Refractivity | Reflects the stability and polarizability of the molecule. |
A typical QSAR equation might look like: pIC₅₀ = β₀ + β₁(LogP) - β₂(Molecular Weight) + β₃(Dipole Moment)
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the activity.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. tandfonline.com For this compound and its derivatives, especially when complexed with a biological target, MD simulations provide a dynamic view of the system, complementing the static picture offered by molecular docking. tandfonline.comnih.gov
Starting from a docked ligand-protein complex, an MD simulation solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of atoms change over a period, typically nanoseconds to microseconds. tandfonline.com Analysis of this trajectory reveals crucial information about the stability of the complex, the flexibility of different parts of the protein, and the persistence of key intermolecular interactions. nih.gov
Key analyses performed on MD trajectories include:
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues or ligand atoms, highlighting flexible regions of the protein and the mobility of the ligand within the binding site. tandfonline.com
Binding Free Energy Calculation (MM-GBSA/PBSA): Estimates the free energy of binding for the ligand-receptor complex, providing a more accurate assessment of binding affinity than docking scores alone. espublisher.com
| Analysis Metric | Typical Result/Observation | Interpretation |
| RMSD of Protein-Ligand Complex | Plateaus after a few nanoseconds | The complex is stable and has reached an equilibrium state in the simulation. tandfonline.com |
| RMSF of Active Site Residues | Low fluctuation values | Residues crucial for binding are constrained, indicating stable interactions with the ligand. |
| Hydrogen Bond Analysis | High occupancy (>75%) for key H-bonds | Specific hydrogen bonds identified in docking are persistent and contribute significantly to binding stability. nih.gov |
| Binding Free Energy (MM-GBSA) | Favorable ΔGbind value | Confirms a strong and stable binding affinity between the ligand and the target protein. espublisher.com |
Advanced Materials Science Applications of Methyl Indole 4 Carboxylate
Synthesis and Application of Poly(Methyl Indole-4-Carboxylate) Oligomers
Recent research has focused on the synthesis of oligomers from this compound, specifically poly(this compound) (O-MI4C). researchgate.net These oligomers have been successfully synthesized through a method known as solid-phase oxidative polymerization. researchgate.net The proposed mechanism for this polymerization involves a series of reactions including electron deprivation, radical coupling, and dehydrogenation, which result in the formation of cyclic oligomers with large conjugated structures. researchgate.net
The synthesis process and resulting oligomers have been characterized using various analytical techniques to confirm their structure and properties. These methods include:
Time-of-Flight Mass Spectrometry
Infrared Spectroscopy
Density Functional Theory (DFT) calculations of the average local ionization energy researchgate.net
These analyses have been crucial in understanding the polymerization mechanism and the final structure of the O-MI4C oligomers. researchgate.net The resulting oligomers are being investigated for their unique properties and potential applications in advanced materials. researchgate.net
Development of Blue Light Blocking Materials
A significant application of poly(this compound) oligomers is in the development of materials that can block blue light. researchgate.net Overexposure to blue light is a growing concern due to the widespread use of digital displays. researchgate.net
Research has shown that among various methyl indole-n-carboxylate oligomers, the O-MI4C variant, derived from this compound, demonstrates superior blue light absorption capabilities. researchgate.net This is attributed to the large conjugated systems present in its cyclic oligomeric structure. researchgate.net
Key Research Findings:
| Property | Value/Observation |
| Cut-off Absorption Wavelength | 530 nm |
| Mechanism of Action | Absorption of blue light |
To test its practical application, the O-MI4C oligomer was incorporated into two common polymer matrices:
Polymethylmethacrylate (PMMA)
Columbia resin 39 (CR-39) researchgate.net
The oligomer was added to these materials through in situ polymerization. researchgate.net The resulting composites showed significant blue light blocking capabilities without substantially affecting the transmission of other visible light, such as green and orange light. researchgate.net
Blue Light Blocking Performance:
| Composite Material | O-MI4C Concentration (wt%) | Blue Light Blockage |
| PMMA/O-MI4C | 0.01% | 25% |
| CR-39/O-MI4C | 0.02% | 35% |
These findings highlight the potential of this compound as a key component in the production of advanced optical materials designed to mitigate the hazards of blue light. researchgate.net
Potential in Creating Advanced Polymers and Coatings
Beyond its application in blue light filtering, this compound is recognized for its broader potential in the creation of advanced polymers and coatings. chemimpex.comavantorsciences.com Its favorable reactivity and compatibility with various reaction conditions make it an attractive monomer for chemists aiming to innovate and optimize synthetic pathways for new materials. chemimpex.com The indole (B1671886) scaffold itself is the basis for a range of conducting polymers with tunable properties like enhanced photoluminescence and redox activity. rsc.org
While specific research on other advanced polymers and coatings derived solely from this compound is still emerging, the broader family of indole-based polymers demonstrates significant promise. For instance, research on other indole carboxylate isomers has led to the development of new polyesters with high glass transition temperatures and enhanced thermal stability. acs.orgnih.gov Additionally, indole-based functional polymers have been synthesized that exhibit strong solid-state fluorescence and good electroactivity, making them suitable for applications in organic electronics. rsc.org These studies on related indole compounds underscore the vast potential that this compound holds for the future development of high-performance polymers and functional coatings.
Analytical and Characterization Methodologies in Indole Carboxylate Research
Spectroscopic Techniques for Structural Elucidation of Novel Indole (B1671886) Derivatives
Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Each technique provides unique insights into the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR: In the ¹H NMR spectrum of Methyl indole-4-carboxylate, distinct signals are expected for the protons of the indole ring system, the N-H proton, and the methyl ester group. The aromatic protons on the benzene (B151609) portion of the indole ring would typically appear in the downfield region (approx. 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrole (B145914) ring would also resonate in this region. The N-H proton often appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The three protons of the methyl ester group (-OCH₃) would appear as a sharp singlet in the upfield region, typically around 3.9 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals would be anticipated. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (typically >165 ppm). The eight carbons of the indole ring system would resonate in the aromatic region (approx. 100-140 ppm). The methyl carbon of the ester group would be found in the upfield region (approx. 52 ppm).
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
For comparison, the parent indole molecule exhibits a characteristic N-H stretching vibration at 3406 cm⁻¹ and aromatic C=C stretching bands around 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net For this compound, the key expected vibrational modes include:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the stretching of the nitrogen-hydrogen bond in the pyrrole ring.
C-H Aromatic Stretch: Peaks typically appearing just above 3000 cm⁻¹.
C=O Ester Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is the most prominent feature, confirming the presence of the carbonyl group in the methyl ester.
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the indole ring system.
C-O Ester Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the C-O single bond stretch of the ester functional group.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the compound is expected to show a distinct molecular ion peak ([M]⁺•) at m/z = 175. A common and significant fragmentation pathway for methyl esters is the loss of a methoxy (B1213986) radical (•OCH₃), which has a mass of 31 amu. This would result in a prominent fragment ion at m/z = 144. nih.gov
| m/z Value | Assignment | Description |
|---|---|---|
| 175 | [M]⁺• | Molecular Ion |
| 144 | [M - OCH₃]⁺ | Loss of methoxy radical from the ester |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The indole ring system is a strong chromophore. The UV spectrum of indole derivatives is characterized by two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov
The spectrum of this compound is expected to be similar to that of its parent, indole-4-carboxylic acid, and other indoles, showing strong absorption in the UV range. Studies on indole itself show absorption maxima between 270-290 nm. nih.gov The presence of the carboxylate group conjugated with the indole ring may cause a slight shift in the absorption maxima (λmax). While a specific spectrum for the methyl ester was not found, analysis of the parent acid and related structures suggests that the primary absorptions for this compound would occur in the 270-300 nm region. nih.govsigmaaldrich.com
X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to map the precise positions of each atom in the molecule and its arrangement within the crystal lattice.
This analysis provides definitive proof of structure and yields invaluable data, including:
Bond lengths and angles.
Conformational details of the molecule.
Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
As of the latest literature search, a solved single-crystal X-ray structure for this compound has not been reported in the public domain. If such data were available, it would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of this compound. Commercial suppliers routinely use this technique, reporting purities of 98% or higher. chemimpex.comaksci.com The method separates the target compound from any starting materials, byproducts, or degradation products, and the area of the resulting peak is proportional to its concentration, allowing for accurate quantification of purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used for monitoring the progress of chemical reactions and for the initial assessment of compound purity and separation. For indole carboxylate derivatives, a common mobile phase consists of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate. rsc.org The compound's retention factor (Rf) value is characteristic for a given solvent system and can be used to identify it and assess the presence of impurities.
| Technique | Application | Typical Use |
|---|---|---|
| HPLC | Quantitative Purity Assessment | Final product quality control (≥98% purity reported) |
| TLC | Qualitative Separation & Monitoring | Tracking reaction completion; preliminary purity check |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and related indole derivatives. chemimpex.comruifuchemical.com Reversed-phase HPLC is the most common modality used for this purpose, leveraging the compound's hydrophobicity for separation. chromatographyonline.com
In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used. researchgate.netcetjournal.it The mobile phase consists of a polar solvent system, often a mixture of an aqueous component (like water with an acid modifier such as formic or trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). cetjournal.itmdpi.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. uv.es this compound, being a relatively non-polar molecule, is retained by the hydrophobic C18 stationary phase.
Gradient elution is frequently employed, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis. mdpi.com This allows for the efficient elution of compounds with varying polarities. The retention time of this compound is influenced by several factors, including the exact mobile phase composition, flow rate, column temperature, and the specific properties of the stationary phase. mdpi.comnih.gov Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically monitored at wavelengths around 269 nm or 280 nm. mdpi.commdpi.com Commercial suppliers often specify the purity of this compound as ≥98% or ≥99%, as determined by HPLC analysis. chemimpex.comaksci.comsigmaaldrich.com
Table 1: Typical HPLC Parameters for Indole Carboxylate Analysis
| Parameter | Typical Setting | Purpose |
| Stationary Phase | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water | Elutes the compound from the column. |
| Modifier | Formic Acid (e.g., 0.1%) | Improves peak shape and controls ionization. |
| Elution Mode | Gradient | Optimizes separation time and resolution. |
| Detection | UV Spectrophotometry (269-280 nm) | Quantifies the analyte based on UV absorbance. |
| Column Temperature | 35-45 °C | Affects retention time and separation efficiency. mdpi.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. sigmaaldrich.comrjpbcs.com This technique is widely used in organic synthesis involving indole derivatives. nih.govrsc.org
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a solid backing like glass or aluminum. akjournals.comuj.edu.pl A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. By capillary action, the mobile phase moves up the plate, carrying the sample components with it. 182.160.97
Separation occurs based on the principle of differential adsorption. Components that are more polar have a stronger affinity for the polar silica gel and thus travel a shorter distance up the plate. Less polar components have a higher affinity for the mobile phase and travel further. The choice of mobile phase is critical for achieving good separation. For indole derivatives, common solvent systems include mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.org The ratio of these solvents is adjusted to optimize the separation.
After development, the separated spots are visualized. Since indole compounds are often UV-active, a common non-destructive method is to illuminate the plate with UV light (typically at 254 nm), where the spots appear as dark areas on a fluorescent background. akjournals.com182.160.97 The position of a spot is characterized by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rƒ value is dependent on the specific stationary and mobile phases used. researchgate.net
Table 2: Common TLC System for this compound
| Component | Example | Function |
| Stationary Phase | Silica Gel Plate (with F254 indicator) | Adsorbs compounds based on polarity. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 4:1 v/v) rsc.org | Carries compounds up the plate via capillary action. |
| Visualization | UV Light (254 nm) | Allows for the detection of UV-active compounds. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This data is used to confirm the compound's empirical formula, which should be consistent with its known molecular formula, C₁₀H₉NO₂. nih.govscbt.com
The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. youtube.com In this procedure, a precisely weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. This process combusts the sample, converting all the carbon into carbon dioxide (CO₂), all the hydrogen into water (H₂O), and the nitrogen into nitrogen gas (N₂) or nitrogen oxides. youtube.com These combustion products are then passed through a series of traps that selectively absorb each component, and their masses are determined.
From the masses of CO₂, H₂O, and N₂ produced, the masses of carbon, hydrogen, and nitrogen in the original sample can be calculated. davidson.edu The percentage of oxygen is typically determined by subtracting the sum of the mass percentages of C, H, and N from 100%. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. ck12.org
For this compound (C₁₀H₉NO₂), the theoretical elemental composition is calculated based on its molecular weight of 175.18 g/mol . sigmaaldrich.comnih.gov
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 68.57% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99% |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.26% |
Future Research Directions and Therapeutic Potential
Target Identification and Validation for Novel Indole (B1671886) Carboxylate Therapeutics
A crucial aspect of developing new drugs is the identification and validation of specific biological targets. For indole carboxylate therapeutics, research is expanding to identify novel proteins, enzymes, and pathways implicated in various diseases that can be modulated by this class of compounds. The indole scaffold's ability to mimic peptide structures allows it to bind to diverse biological targets. researchgate.net
Researchers are actively exploring a range of targets for indole derivatives:
Oncology : In cancer therapy, indole derivatives have been designed to target key biological molecules like tubulin, protein kinases, and histone deacetylases (HDACs). nih.gov Vincristine (B1662923) and vinblastine, well-known anticancer agents, are indole alkaloids that inhibit tubulin polymerization. nih.govnih.gov More recent research has focused on developing novel indole derivatives that target epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), showing promise in promoting apoptosis in cancer cells. nih.gov The p53 pathway is another critical target for anti-glioblastoma agents based on the indole structure. nih.govmdpi.com
Infectious Diseases : The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents and targets. nih.gov Indole-based compounds have shown potent antibacterial activity, including against multidrug-resistant bacteria. nih.gov For tuberculosis, the mycobacterial membrane protein large 3 (MmpL3) has been identified as a target for indole-2-carboxamides. rsc.org Furthermore, indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov
Neurodegenerative Diseases : In the context of neurodegenerative disorders, indole derivatives are being investigated for their ability to modulate targets such as cholinesterases (AChE and BChE) and 5-HT6 receptors, which are involved in the pathophysiology of Alzheimer's disease. mdpi.com
Other Therapeutic Areas : The therapeutic potential of indole derivatives extends to cardiovascular diseases, with some compounds targeting the angiotensin II receptor for the management of hypertension. nih.gov In pain and inflammation research, the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is an attractive target for novel indole-2-carboxamide agonists. mdpi.com
Validation of these targets involves a combination of in silico, in vitro, and in vivo studies to confirm the therapeutic relevance of modulating their activity with indole carboxylate-based compounds.
Preclinical Development and Optimization of Lead Compounds
Once a promising indole carboxylate compound (a "hit") is identified through screening, it undergoes a rigorous process of preclinical development and optimization to become a "lead" compound suitable for further testing. This phase focuses on enhancing the compound's pharmacological and pharmacokinetic properties.
Medicinal chemists employ various strategies to optimize lead compounds. For instance, in the development of anti-Trypanosoma cruzi agents, researchers synthesized and evaluated a series of substituted indoles, exploring different substituents on the indole core to improve potency and metabolic stability. acs.org Similarly, the optimization of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors involved structural modifications at various positions of the indole ring to enhance their inhibitory effects. nih.gov
Key aspects of lead optimization include:
Structure-Activity Relationship (SAR) Studies : These studies involve systematically modifying the chemical structure of the lead compound to understand how different functional groups influence its biological activity. benthamscience.com For example, research on N-rimantadine indoleamides as anti-TB agents highlighted the importance of the substitution pattern on the indole moiety and the lipophilicity of the substituents for activity. nih.gov
Improving Potency and Selectivity : Modifications are made to increase the compound's affinity for its intended target while minimizing off-target effects.
Enhancing ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound is critical for its success as a drug. Optimization aims to improve oral bioavailability, ensure appropriate distribution to the target tissues, and reduce toxicity.
In Vivo Efficacy : Promising lead compounds are tested in animal models of the disease to evaluate their therapeutic efficacy and establish a preliminary safety profile before they can be considered for clinical trials. mdpi.com
The table below summarizes selected preclinical data for various indole derivatives, illustrating the outcomes of optimization efforts.
| Compound Class | Target/Indication | Key Preclinical Findings | Reference(s) |
| Indole-chalcone derivatives | Tubulin polymerization and Thioredoxin Reductase (TrxR) | Exhibited potent antiproliferative activity against six human cancer cell lines with IC50 values in the nanomolar range. | nih.gov |
| Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT1R) | Showed high affinity for AT1R, comparable to the commercial drug losartan, in spontaneously hypertensive rats. | nih.gov |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | Tuberculosis | Identified as a potent anti-TB agent with no cytotoxicity to healthy cells. | rsc.org |
| Indole-2-carboxamide (Compound 8g) | Tuberculosis | Exhibited high activity against drug-sensitive M. tb H37Rv strain with minimal cytotoxicity. | rsc.org |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | Markedly increased integrase inhibitory effect with an IC50 value of 0.13 µM. | nih.gov |
This table is for illustrative purposes and represents a selection of findings.
Exploration of New Synthetic Pathways for Scalable Production
The transition from a promising lead compound in the laboratory to a commercially available drug requires the development of efficient, cost-effective, and scalable synthetic methods. For methyl indole-4-carboxylate and its derivatives, ongoing research focuses on discovering and optimizing synthetic routes that are suitable for large-scale production.
Traditional methods for synthesizing indole derivatives can be complex and may not be amenable to industrial-scale manufacturing. google.com Therefore, there is a continuous effort to develop novel synthetic strategies. Recent advancements include:
One-Pot Synthesis : This approach, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is considered an efficient strategy in organic synthesis and has been applied to the production of some indole compounds. nih.gov
Catalytic Methods : The use of catalysts, such as rhodium, palladium, or even biocatalysts, can improve the efficiency and selectivity of synthetic reactions. nih.govmdpi.com Researchers have reported a consecutive 2-step synthesis of polysubstituted indoles from readily available nitroarenes, a protocol that is operationally simple and scalable. mdpi.comresearchgate.net
Flow Chemistry : This technology involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. It offers advantages in terms of safety, scalability, and control over reaction parameters.
Green Chemistry Approaches : There is a growing emphasis on developing environmentally friendly synthetic methods that use less hazardous reagents and solvents and generate minimal waste.
A patent for the synthesis of indole-4-carboxaldehyde, a related compound, highlights a method designed to reduce environmental pollution and avoid the risks associated with high-temperature reactions involving nitro compounds. google.com This indicates a move towards safer and more sustainable industrial production methods. The development of a practical, multi-hundred gram scale synthesis of methyl 7-chloroindole-4-carboxylate without the need for chromatographic purification is another example of progress towards scalable production. nih.gov
Discovery of Unexplored Biological Activities and Therapeutic Indications
The broad biological activity of the indole scaffold suggests that many of its therapeutic potentials are yet to be discovered. nih.govresearchgate.net this compound serves as a versatile building block for creating libraries of novel indole derivatives that can be screened for a wide range of biological activities. chemimpex.com
Future research will likely focus on:
High-Throughput Screening : Screening large libraries of diverse indole compounds against a wide panel of biological targets can lead to the identification of novel activities.
Phenotypic Screening : This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired therapeutic effect, even if the specific molecular target is initially unknown. acs.org
Drug Repurposing : Investigating existing indole-based drugs or clinical candidates for new therapeutic applications is a time- and cost-effective strategy.
Exploring New Therapeutic Areas : While indole derivatives have been extensively studied in oncology and infectious diseases, their potential in other areas like metabolic disorders, autoimmune diseases, and rare diseases remains relatively underexplored. nih.govresearchgate.net The anti-inflammatory properties of some indoles, for instance, suggest potential applications in chronic inflammatory conditions. nih.gov
Recent research has already demonstrated the diverse pharmacological activities of indole derivatives, including antifungal, antiprotozoal, antiplatelet, antioxidant, and antiviral properties, paving the way for the discovery of new therapeutic indications. researchgate.netbenthamscience.com The exploration of indole derivatives from natural sources, particularly from marine fungi, also presents an exciting avenue for discovering novel bioactive compounds with unique chemical structures and biological activities. nih.gov
Q & A
Q. How can researchers confirm the identity and purity of methyl indole-4-carboxylate in a laboratory setting?
To verify the compound’s identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on characteristic peaks such as the ester carbonyl (δ ~165–170 ppm) and indole aromatic protons (δ ~7.0–8.5 ppm). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) is recommended for assessing purity (>98% as per supplier specifications) . For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in stereochemistry or molecular packing .
Q. What storage and handling protocols are critical for maintaining this compound’s stability?
Store the compound at room temperature (10–30°C) in airtight, light-resistant containers to prevent ester hydrolysis or photodegradation . For long-term stability, monitor via periodic HPLC analysis. Avoid aqueous or highly basic conditions, as ester groups are prone to hydrolysis. Use inert atmospheres (e.g., nitrogen) during synthetic reactions to minimize oxidation of the indole ring .
Advanced Research Questions
Q. How can crystallographic data inform the structural analysis of this compound derivatives?
X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking in indole rings). For example, space group determination (e.g., monoclinic P2₁/c) and refinement using SHELXL reveal conformational flexibility in ester substituents, which can influence biological activity . Compare derived torsion angles with computational models (e.g., DFT) to validate electronic effects on reactivity .
Q. What methodological strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
- Regioselective functionalization : Use Friedel-Crafts acylation or palladium-catalyzed cross-coupling to modify the indole ring at the 4-position while preserving the ester group. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
- Biological testing : Screen analogs for activity (e.g., antimicrobial assays) using serial dilutions to determine IC₅₀ values. Include positive/negative controls and validate statistical significance (p < 0.05) via ANOVA .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Assay variability : Standardize protocols (e.g., fixed cell lines, consistent incubation times) to minimize experimental noise.
- Physicochemical factors : Evaluate solubility (e.g., log P via shake-flask method) and metabolic stability (e.g., microsomal assays) to clarify discrepancies between in vitro and in vivo results .
- Data analysis : Apply multivariate regression to isolate structural descriptors (e.g., Hammett σ values for substituents) correlating with activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
